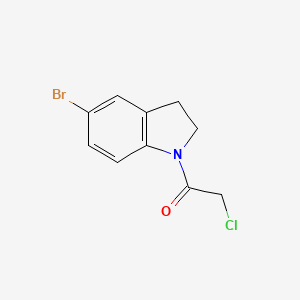![molecular formula C13H23NO B7536172 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone, also known as CHP, is a psychoactive compound that belongs to the family of designer drugs. It is a synthetic analog of ketamine and has been used for recreational purposes. However, CHP has also shown potential in scientific research as it exhibits unique pharmacological properties. In
Wirkmechanismus
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone acts as a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in a decrease in NMDA receptor activity and a reduction in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to induce a dissociative state in animals, similar to that of ketamine. It also exhibits analgesic and anesthetic properties. This compound has been shown to increase brain-derived neurotrophic factor (BDNF) levels in the hippocampus, which is a region of the brain associated with learning and memory. This suggests that this compound may have potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity. This compound has been shown to induce neurotoxicity in animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone in scientific research. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders such as depression and anxiety. Another area of interest is the development of new analogs of this compound with improved selectivity and reduced toxicity. Additionally, further studies are needed to explore the long-term effects of this compound on the brain and its potential for abuse.
In conclusion, this compound is a psychoactive compound with potential applications in scientific research. Its selectivity for the NMDA receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its potential toxicity and abuse potential should be taken into consideration when using this compound in lab experiments. Further research is needed to fully understand the potential therapeutic applications of this compound and its long-term effects on the brain.
Synthesemethoden
The synthesis of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone involves the reaction of cyclohexylmethylamine with ethyl pyruvate in the presence of sodium ethoxide. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. This compound has been shown to selectively bind to the NMDA receptor and modulate its activity. This makes this compound a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
1-[2-(cyclohexylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-11(15)14-9-5-8-13(14)10-12-6-3-2-4-7-12/h12-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSEHCHZFGZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7536089.png)
![2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536096.png)
![3-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7536103.png)
![N-[1-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B7536104.png)
![2-(2-oxopyrrolidin-1-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7536106.png)
![N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide](/img/structure/B7536112.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7536118.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7536130.png)

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)